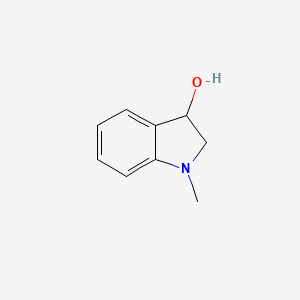
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile is an organic compound with a complex structure that includes both carboxylic acid and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with cyanide ions. For example, the reaction between a halogenoalkane and potassium cyanide (KCN) in an ethanolic solution under reflux conditions can produce the desired nitrile compound .
Another method involves the nucleophilic addition of hydrogen cyanide (HCN) to carbonyl compounds, such as aldehydes or ketones, to form hydroxynitriles. This reaction typically occurs in two steps: the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can yield propanenitrile, which can then be further modified to obtain the desired compound .
化学反応の分析
Types of Reactions
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyanide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Potassium cyanide (KCN) in ethanol under reflux conditions.
Major Products Formed
科学的研究の応用
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile has several scientific research applications:
作用機序
The mechanism of action of (3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile involves its interaction with various molecular targets and pathways. For example, the hydrolysis of the nitrile group to form a carboxylic acid involves the nucleophilic attack of water on the carbon-nitrogen triple bond, followed by protonation and subsequent formation of the carboxylic acid and ammonium ion . The reduction of the nitrile group to a primary amine involves the transfer of hydride ions from the reducing agent to the carbon-nitrogen triple bond, resulting in the formation of the primary amine .
類似化合物との比較
(3-(Carboxy(hydroxy)methyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
Propanenitrile: A simple aliphatic nitrile with a similar structure but lacking the carboxylic acid group.
Hydroxynitriles: Compounds with both hydroxy and nitrile functional groups, similar to this compound.
Carboxylic Acids: Compounds with a carboxylic acid functional group but lacking the nitrile group.
The uniqueness of this compound lies in its combination of both carboxylic acid and nitrile functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
2-[3-(2-cyanoethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H11NO3/c12-6-2-4-8-3-1-5-9(7-8)10(13)11(14)15/h1,3,5,7,10,13H,2,4H2,(H,14,15) |
InChIキー |
LEZNOFBEBJQNDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(C(=O)O)O)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)

![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)

![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)


![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)

![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)
